



Application Notes: Measuring the Efficacy of PF-00337210 in Preclinical Models

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | PF 00337210 | |
| Cat. No.: | B1683840 | Get Quote |

Introduction

PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, survival, and metastasis.[1] By selectively targeting VEGFR-2, PF-00337210 inhibits the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic and anti-tumor effects.[2]

These application notes provide detailed protocols for assessing the preclinical efficacy of PF-00337210 using standard cell-based and in vivo models. The described assays are designed to quantify the compound's impact on cancer cell viability, its mechanism of action on the target signaling pathway, and its overall anti-tumor activity in a living organism.

Principle of Action

VEGF ligands bind to VEGFR-2 on the surface of endothelial cells, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to gene expression changes that drive angiogenesis. PF-00337210 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the initiation of this signaling cascade.



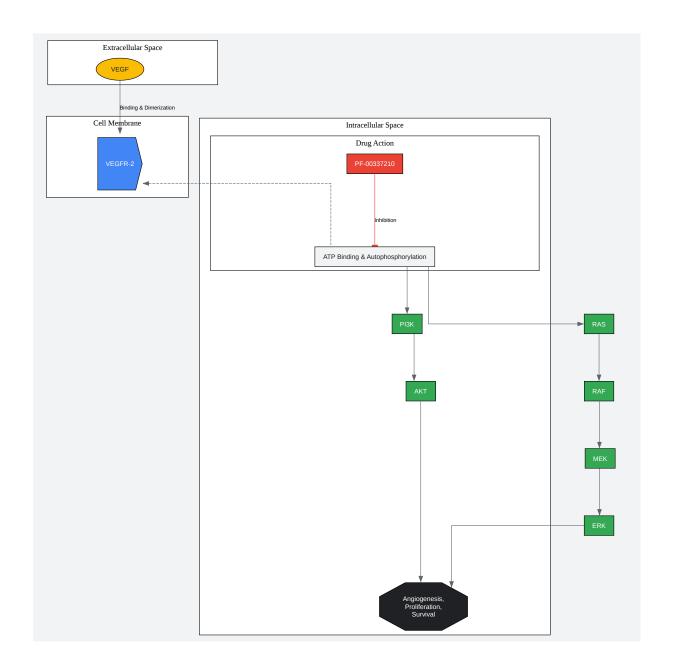
Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from the experimental protocols described below. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in cell-based assays and by tumor growth inhibition (TGI) in in vivo models.

| Preclinical Model | Cell Line | Assay Type | Endpoint | PF-00337210 Efficacy |
|----------------------|--|-------------------------|--------------------------------------|-------------------------|
| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Viability (MTT) | IC50 | e.g., X nM |
| In Vitro | Endothelial Cell Line of choice | Western Blot | p-VEGFR-2 (Tyr1175) Inhibition | e.g., Y nM |
| In Vivo | Human Tumor Xenograft (e.g., Colorectal, NSCLC) | Xenograft Model | Tumor Growth Inhibition (%) | e.g., Z % at X mg/kg |

Visualizations Signaling Pathway Diagram









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References

- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
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